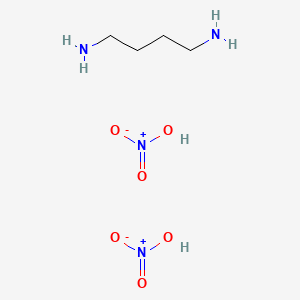
Nitric acid--butane-1,4-diamine (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–butane-1,4-diamine (2/1) is a chemical compound formed by the combination of nitric acid and butane-1,4-diamine in a 2:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is known for its unique properties and reactivity, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–butane-1,4-diamine (2/1) typically involves the reaction of butane-1,4-diamine with nitric acid. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The general procedure involves slowly adding butane-1,4-diamine to a solution of nitric acid while maintaining a low temperature to control the exothermic nature of the reaction. The mixture is then stirred until the reaction is complete, and the product is isolated by filtration or crystallization.
Industrial Production Methods: In an industrial setting, the production of nitric acid–butane-1,4-diamine (2/1) may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–butane-1,4-diamine (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Nitrobutane derivatives.
Reduction: Butane-1,4-diamine derivatives.
Substitution: Substituted butane derivatives.
Applications De Recherche Scientifique
Nitric acid–butane-1,4-diamine (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of nitric acid–butane-1,4-diamine (2/1) involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Butane-1,4-diamine: A primary diamine used in the synthesis of polymers and other chemicals.
Nitric acid: A strong acid used in various chemical reactions and industrial processes.
Putrescine (butane-1,4-diamine): A related compound with similar chemical properties.
Uniqueness: Nitric acid–butane-1,4-diamine (2/1) is unique due to its specific combination of nitric acid and butane-1,4-diamine, resulting in distinct chemical and physical properties
Propriétés
Numéro CAS |
70677-59-7 |
|---|---|
Formule moléculaire |
C4H14N4O6 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C4H12N2.2HNO3/c5-3-1-2-4-6;2*2-1(3)4/h1-6H2;2*(H,2,3,4) |
Clé InChI |
XOIAYNUSHTVMLZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)
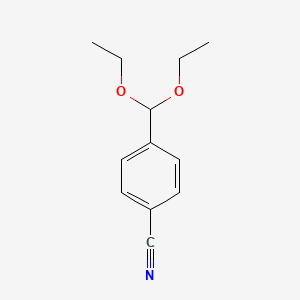
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
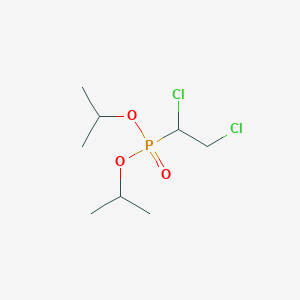
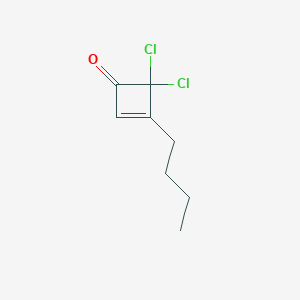
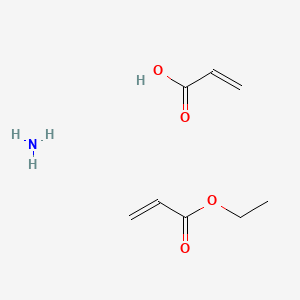
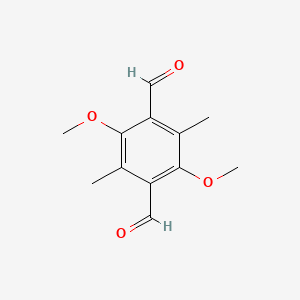

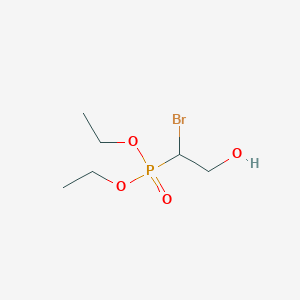
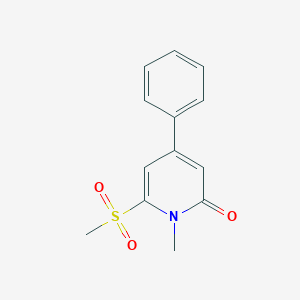
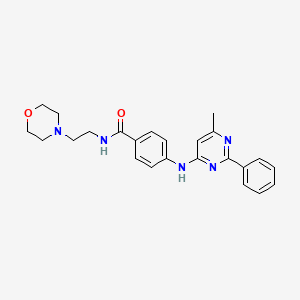
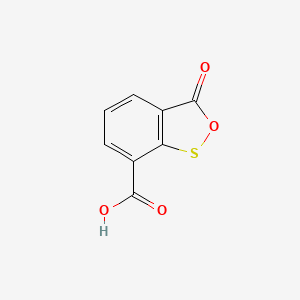
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
